molecular formula C9H6ClF2N B12970173 5-Chloro-2-(difluoromethyl)-1H-indole

5-Chloro-2-(difluoromethyl)-1H-indole

Cat. No.: B12970173
M. Wt: 201.60 g/mol
InChI Key: SZZYMJUDHBYITB-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-1H-indole is a heterocyclic compound that features a chlorine atom and a difluoromethyl group attached to an indole ring Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s halogen and fluorine groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(difluoromethyl)-1H-benzimidazole
  • 5-Chloro-2-(difluoromethyl)-1H-benzoxazole
  • 5-Chloro-2-(difluoromethyl)-1H-pyrrole

Uniqueness

5-Chloro-2-(difluoromethyl)-1H-indole is unique due to its specific combination of a chlorine atom and a difluoromethyl group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.

Properties

Molecular Formula

C9H6ClF2N

Molecular Weight

201.60 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6ClF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H

InChI Key

SZZYMJUDHBYITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(F)F

Origin of Product

United States

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